molecular formula C13H18ClO4P B14232409 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate CAS No. 586418-55-5

3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate

Cat. No.: B14232409
CAS No.: 586418-55-5
M. Wt: 304.70 g/mol
InChI Key: DMHSOLCDZPICIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a diethyl phosphate group. Organophosphates are widely known for their applications in agriculture, medicine, and industry due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(3-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.

    Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of enzymes by phosphorylating serine, threonine, or tyrosine residues in their active sites. This phosphorylation can alter the enzyme’s conformation and reduce its catalytic activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
  • 3-(3-Chlorophenyl)prop-2-yn-1-yl diethyl phosphate
  • 3-(3-Chlorophenyl)prop-2-en-1-yl dimethyl phosphate

Uniqueness

3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and biological activity, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

586418-55-5

Molecular Formula

C13H18ClO4P

Molecular Weight

304.70 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-enyl diethyl phosphate

InChI

InChI=1S/C13H18ClO4P/c1-3-16-19(15,17-4-2)18-10-6-8-12-7-5-9-13(14)11-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

DMHSOLCDZPICIL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC=CC1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.